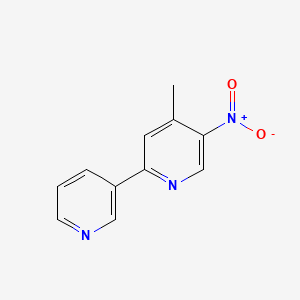

4-Methyl-5-nitro-2,3'-bipyridine

Descripción general

Descripción

4-Methyl-5-nitro-2,3’-bipyridine is a chemical compound with the molecular formula C11H9N3O2. It belongs to the bipyridine family, which consists of compounds containing two pyridine rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.

Industrial Production Methods: Industrial production of 4-Methyl-5-nitro-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Nitro Group Reduction

The nitro group at the 5-position undergoes reduction to form amines under biocompatible conditions. This reaction is critical in prodrug activation and coordination chemistry:

-

Conditions : Diboron reagents (e.g., B(OH)) with 4,4'-bipyridine as a catalyst in aqueous solutions at 37°C .

-

Mechanism : The reaction follows pseudo-first-order kinetics ( s) via a radical pathway involving single-electron transfer (SET) .

-

Product : 5-Amino-4-methyl-2,3'-bipyridine, which exhibits enhanced nucleophilicity for further functionalization .

Table 1 : Reduction kinetics under varied catalysts

| Catalyst | Rate Constant (s) |

|---|---|

| 4,4'-Bipyridine | |

| 2,6-Dimethyl-4,4'-bipyridine | |

| 2-Trifluoromethyl-4,4'-bipyridine |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro group directs electrophiles to specific positions on the pyridine rings:

-

Nitration : Further nitration is sterically hindered by the methyl group at the 4-position, as shown in analogous dimethylpyridine systems (Table 2) .

-

Halogenation : Chlorine or bromine preferentially substitutes at the 6-position of the nitro-bearing ring due to meta-directing effects .

Table 2 : Substituent effects on nitration yields

| Substituent Positions | Nitro Product Yield (%) |

|---|---|

| 2,3-Dimethyl | 46 |

| 2,4-Dimethyl | 66 |

| 2,5-Dimethyl | <3 |

Coordination Chemistry

The bipyridine framework acts as a bidentate ligand, forming stable complexes with transition metals:

-

Metal Binding : Coordinates with Ru, Pd, or Ni via pyridinic nitrogen atoms, enabling catalytic applications .

-

Electronic Effects : The nitro group modulates electron density at the metal center, enhancing redox activity in catalytic cycles .

Example Complex : shows luminescent properties useful in optoelectronic materials .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the ring for nucleophilic attack under harsh conditions:

-

Hydroxide Attack : At elevated temperatures, hydroxide substitutes the nitro group, forming 5-hydroxy derivatives .

-

Thiolation : Reaction with NaSH yields 5-mercapto-4-methyl-2,3'-bipyridine, though yields are low (<20%) due to steric hindrance .

Sigmatropic Shifts

In acidic media, the nitro group migrates via a radical-mediated mechanism:

-

Mechanism : A sigmatropic shift transfers the nitro group from the 5- to the 3-position, forming 3-nitro-4-methyl-2,3'-bipyridine as a minor product .

-

Kinetics : Activation parameters ( kcal/mol, cal/mol·K) suggest a concerted transition state .

Cyclization and Annulation

The compound participates in cascade reactions for heterocycle synthesis:

-

Reduction-Annulation : Reduction of the nitro group followed by intramolecular cyclization forms imidazo[4,5-c]pyridine derivatives in living cells .

-

Conditions : B(OH)/4,4'-bipyridine in PBS buffer at pH 7.4 .

Photochemical Reactivity

Under UV irradiation, the nitro group undergoes photolysis:

-

Products : Generates NO radicals and bipyridine-derived intermediates, which recombine to form nitrated byproducts .

-

Applications : Potential for light-triggered drug release in photodynamic therapy .

Comparative Reactivity with Analogues

Table 3 : Reaction outcomes vs. 5-nitro-2,4'-bipyridine

| Reaction Type | 4-Me-5-NO-2,3'-bipy | 5-NO-2,4'-bipy |

|---|---|---|

| Reduction Rate (s) | ||

| Metal Complex Stability | Moderate | High |

| NAS Yield (%) | 15–20 | 25–30 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Prodrugs

One of the prominent applications of 4-methyl-5-nitro-2,3'-bipyridine is in the development of prodrugs for cancer therapy. Recent studies have demonstrated that nitro-reduction reactions mediated by bipyridine derivatives can activate prodrugs selectively in cancer cells. For instance, a study highlighted the use of 4,4'-bipyridine in bioorthogonal reactions to facilitate the activation of nitro prodrugs in mammalian cells and mouse models, showcasing its potential for targeted cancer treatments .

Antibacterial Agents

The compound has also been investigated for its antibacterial properties. Research suggests that this compound can be utilized in combination therapies to enhance the efficacy of existing antibiotics. The synergy between this compound and traditional antibiotics has shown promising results in selectively targeting pathogenic bacteria, indicating its potential role in combating antibiotic resistance .

Catalysis

Ligand in Metal-Catalyzed Reactions

this compound serves as an effective ligand in various metal-catalyzed reactions. Its unique electronic properties allow it to stabilize metal centers and facilitate catalytic cycles. Bipyridine ligands are particularly valuable in cross-coupling reactions such as Suzuki and Negishi couplings, where they enhance reaction rates and yields .

Synthesis of Complex Molecules

The compound is also employed in synthetic methodologies involving the formation of complex organic molecules. Its ability to coordinate with transition metals makes it a suitable candidate for facilitating reactions that lead to the synthesis of intricate structures, including pharmaceuticals and agrochemicals .

Material Science

Coordination Chemistry

In material science, this compound has applications as a precursor for creating coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as porosity and thermal stability, which are beneficial for gas storage and separation applications .

Electrochemical Applications

The electrochemical behavior of bipyridine derivatives has been extensively studied, with applications ranging from sensors to energy storage devices. The compound's redox properties make it suitable for incorporation into electrode materials for batteries and supercapacitors .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Methyl-5-nitro-2,3’-bipyridine involves its interaction with molecular targets such as metal ions. As a ligand, it coordinates with metal centers, forming stable complexes that can catalyze various chemical reactions. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets .

Comparación Con Compuestos Similares

2,2’-Bipyridine: A widely used ligand in coordination chemistry.

4,4’-Bipyridine: Known for its applications in supramolecular chemistry.

2,3’-Bipyridine: Similar in structure but lacks the nitro and methyl groups.

Uniqueness: 4-Methyl-5-nitro-2,3’-bipyridine is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical properties and reactivity.

Actividad Biológica

4-Methyl-5-nitro-2,3'-bipyridine is a bipyridine derivative that has garnered attention for its notable biological activities, particularly in the fields of antibacterial and antifungal research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group and a methyl group at specific positions on the bipyridine ring system. Its molecular formula is C₉H₈N₄O₂, and it exhibits distinct physical and chemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 192.18 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO and ethanol |

| Log P | 1.8 |

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. In a study focusing on its antibacterial effects, the compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro tests were conducted to evaluate the minimum inhibitory concentration (MIC) of this compound against common bacterial pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen.

Antifungal Activity

The compound also displays antifungal properties. It has been tested against various fungi, including Candida species.

Case Study: Antifungal Efficacy

In antifungal assays, the following MIC values were recorded:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These findings highlight the potential of this compound as a therapeutic agent for fungal infections.

The biological activity of this compound is believed to involve several mechanisms:

- Nitro Reduction : The nitro group can undergo reduction to form reactive intermediates that may disrupt cellular processes in bacteria and fungi.

- DNA Interaction : The compound may intercalate into DNA, inhibiting replication and transcription.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Research Findings

Recent studies have explored the synthesis and optimization of bipyridine derivatives to enhance their biological activity. For instance, modifications in the structure have been shown to improve solubility and potency without compromising safety profiles .

Table 2: Comparative Analysis of Bipyridine Derivatives

| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |

|---|---|---|

| This compound | 32 µg/mL (S. aureus) | 16 µg/mL (C. albicans) |

| Modified Derivative A | 16 µg/mL (S. aureus) | 8 µg/mL (C. albicans) |

| Modified Derivative B | 64 µg/mL (E. coli) | 32 µg/mL (A. niger) |

This table illustrates how structural modifications can lead to enhanced efficacy against microbial strains.

Propiedades

IUPAC Name |

4-methyl-5-nitro-2-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-8-5-10(9-3-2-4-12-6-9)13-7-11(8)14(15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRKLFBOOLQJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.